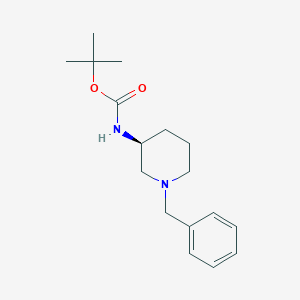

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLXSEZUQISPRL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441541 | |

| Record name | (S)-1-Benzyl-3-N-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216854-24-9 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(phenylmethyl)-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216854-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Benzyl-3-N-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for this compound, a chiral building block of significant interest in pharmaceutical research and development. The synthesis commences with the readily available and enantiomerically pure starting material, L-glutamic acid, and proceeds through a five-step sequence involving esterification, amine protection, reduction, tosylation, and a final cyclization. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Physicochemical Properties

| Property | Value |

| IUPAC Name | tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate |

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.40 g/mol |

| Appearance | Off-white solid |

| Melting Point | 78–80°C[1] |

| CAS Number | 216854-24-9 |

Synthesis Pathway Overview

The synthesis of this compound from L-glutamic acid is a linear five-step process. The key transformations include the protection of the functional groups of the starting amino acid, reduction of the ester functionalities to primary alcohols, activation of the hydroxyl groups via tosylation, and a final intramolecular cyclization with benzylamine to form the desired piperidine ring.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis pathway.

| Step | Product | Starting Material | Reagents | Yield |

| 1 | (S)-Dimethyl 2-aminopentanedioate | L-Glutamic Acid | SOCl₂, MeOH | Quantitative |

| 2 | (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | (S)-Dimethyl 2-aminopentanedioate | (Boc)₂O, Et₃N, DMAP | 92% |

| 3 | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | NaBH₄, MeOH | 76%[1] |

| 4 | (S)-tert-Butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | p-Toluenesulfonyl chloride, Et₃N, DMAP | Quantitative (crude)[1] |

| 5 | This compound | (S)-tert-Butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate | Benzylamine | 68%[1] |

Experimental Protocols

Step 1: Esterification of L-Glutamic Acid

Synthesis of (S)-Dimethyl 2-aminopentanedioate

To a stirred solution of L-glutamic acid (7.5 g) in methanol at 0°C, thionyl chloride (5.6 mL) is added dropwise. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the solvent is evaporated under reduced pressure to yield the corresponding dimethyl ester hydrochloride salt in quantitative yield, which is used in the next step without further purification.

Step 2: N-Boc Protection

Synthesis of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate

To a stirred solution of the dimethyl ester from Step 1 in dichloromethane (CH₂Cl₂) at 0°C, triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is then stirred at room temperature for 6 hours. After completion, the reaction is quenched with distilled water and extracted with CH₂Cl₂. The combined organic layers are washed with 10% aqueous sodium bicarbonate solution followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford the N-Boc protected diester.

Step 3: Reduction to Diol

Synthesis of (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

The N-Boc protected diester from Step 2 is dissolved in methanol at room temperature. Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is monitored by TLC. This reduction of the diester with sodium borohydride in methanol at room temperature yields (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate as the major product with a 76% yield.[1]

Step 4: Di-tosylation of the Diol

Synthesis of (S)-tert-Butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate

To a solution of the diol from Step 3 in CH₂Cl₂, triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP are added at 0°C. The reaction mixture is then warmed to room temperature and stirred for 1 hour. After complete conversion of the starting material as confirmed by TLC, the reaction is quenched with 20% aqueous sodium bicarbonate. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude di-tosylate in quantitative yield, which is used directly in the next step.[1]

Step 5: Cyclization with Benzylamine

Synthesis of this compound

To a solution of the crude di-tosylate (0.53 g, 1.0 mmol) from Step 4, benzylamine (1.6 mL, 15 mmol) is added, and the mixture is stirred. After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting crude product is purified by column chromatography on silica gel (eluent: Ethyl acetate/Hexane, 2:8) to afford this compound as an off-white solid (197 mg, 68% yield).[1]

Characterization Data for Final Product

-

Melting Point: 78–80°C[1]

-

¹H NMR (500 MHz, CDCl₃): δ 7.35 – 7.20 (m, 5H), 5.15 (br s, 1H), 3.48 (s, 2H), 2.65 – 2.20 (m, 4H), 1.80 – 1.50 (m, 4H), 1.46 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1.

-

HRMS (ESI): m/z calculated for C₁₇H₂₇N₂O₂ [M+H]⁺ 291.2073, found 291.2068.[1]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of enantiomerically pure this compound from L-glutamic acid. The procedures outlined are scalable and utilize commercially available reagents, making this a practical approach for laboratory and potential industrial applications. The provided quantitative data and detailed protocols should enable researchers to successfully synthesize this valuable chiral intermediate for their drug discovery and development programs.

References

An In-depth Technical Guide on the Chemical Properties of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its piperidine core is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and its applications as a key intermediate in the development of therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates computed data and information from analogous structures to provide a reliable profile for research and development purposes.

Chemical Identity and Physical Properties

This compound is a carbamate-protected derivative of (S)-1-benzyl-3-aminopiperidine. The tert-butyloxycarbonyl (Boc) protecting group allows for regioselective reactions at other positions of the molecule, making it a versatile intermediate in multi-step syntheses.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate[1] |

| CAS Number | 216854-24-9[1] |

| Molecular Formula | C₁₇H₂₆N₂O₂[2] |

| InChI | InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m0/s1[1] |

| InChIKey | IJLXSEZUQISPRL-HNNXBMFYSA-N[1] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 290.4 g/mol | PubChem[2] |

| XLogP3 | 3.0 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[2] |

| Physical State | Solid powder | Sun-shinechem[3] |

| Solubility | Soluble in DMSO | Sun-shinechem[3] |

| Storage Temperature | -20 °C (for long-term) | Sun-shinechem[3] |

Note: The properties listed in Table 2 are computed values and should be used as estimates. Experimental verification is recommended.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A likely synthetic route starts from (S)-tert-butyl piperidin-3-ylcarbamate, which is commercially available. The secondary amine of the piperidine ring can then be benzylated to yield the target compound.

Experimental Protocol: N-Benzylation of (S)-tert-butyl piperidin-3-ylcarbamate

-

Reaction Setup: To a solution of (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

-

Addition of Benzylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add benzyl bromide (1.1 eq.) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery and Development

While this compound itself is not typically a final active pharmaceutical ingredient (API), it serves as a crucial intermediate. The benzyl group can be readily removed via catalytic hydrogenation to yield the corresponding secondary amine, (S)-tert-butyl piperidin-3-ylcarbamate. This debenzylated intermediate is a key building block in the synthesis of more complex molecules, including antibacterial agents and kinase inhibitors.

The chirality at the C3 position of the piperidine ring is often essential for the biological activity of the final drug molecule, as it dictates the three-dimensional orientation of substituents and their interactions with biological targets.

Spectral Data (Predicted)

Although specific, experimentally-derived spectral data for this compound are not widely published, the expected NMR and mass spectrometry features can be predicted based on its structure.

¹H NMR (predicted):

-

Aromatic protons: Multiplets in the range of 7.2-7.4 ppm (5H, benzyl group).

-

Benzyl CH₂: A singlet or AB quartet around 3.5 ppm (2H).

-

Piperidine protons: A complex series of multiplets between 1.5 and 3.0 ppm.

-

CH-NHBoc: A broad multiplet around 3.5-4.0 ppm.

-

NH proton: A broad singlet, position variable.

-

tert-Butyl protons: A sharp singlet at approximately 1.4 ppm (9H).

¹³C NMR (predicted):

-

Aromatic carbons: Signals between 127-140 ppm.

-

Carbonyl carbon (Boc): A signal around 155 ppm.

-

Quaternary carbon (Boc): A signal around 80 ppm.

-

Benzyl CH₂: A signal around 63 ppm.

-

Piperidine carbons: Signals in the range of 25-60 ppm.

-

tert-Butyl carbons: A signal around 28 ppm.

Mass Spectrometry (predicted):

-

[M+H]⁺: Expected at m/z 291.2.

-

Common fragments: Loss of the Boc group (m/z 191.1), loss of the benzyl group (m/z 200.2), and the benzyl fragment itself (m/z 91.1).

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral intermediate for the synthesis of complex molecular targets in the pharmaceutical industry. While comprehensive experimental data on its properties are scarce, its chemical behavior can be reliably inferred from its structure and the properties of analogous compounds. The synthetic accessibility and the utility of the protected piperidine scaffold ensure its continued importance in the field of drug discovery.

References

- 1. Tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate - C17H26N2O2 | CSSB00010177941 [chem-space.com]

- 2. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | CAS 454713-13-4 | Sun-shinechem [sun-shinechem.com]

Spectroscopic and Synthetic Profile of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate. Due to the limited availability of published experimental spectra for this specific enantiomer, this document combines reported data for the racemic and related compounds with predicted spectroscopic values based on structural analogues. Detailed experimental protocols for its synthesis and characterization are also presented.

Core Spectroscopic Data

The primary spectroscopic data for this compound is summarized below. Mass spectrometry data is derived from public databases for the racemic and (R)-enantiomer, while NMR data is predicted based on the analysis of structurally similar compounds.

Mass Spectrometry

High-resolution mass spectrometry data confirms the elemental composition of the molecule.

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₂₆N₂O₂ | PubChem[1] |

| Molecular Weight | 290.4 g/mol | PubChem[1] |

| Exact Mass | 290.199428076 Da | PubChem[1] |

| InChIKey | IJLXSEZUQISPRL-OAHLLOKOSA-N | PubChem[2] |

Predicted ¹H NMR Spectroscopy

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound in CDCl₃. These predictions are based on known values for tert-butyl carbamates and N-benzyl piperidines.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | m | 5H | Ar-H |

| ~4.8 | br s | 1H | NH |

| ~3.7 | m | 1H | CH -NHBoc |

| 3.50 | s | 2H | Ph-CH₂ -N |

| ~2.8 | m | 1H | Piperidine H |

| ~2.6 | m | 1H | Piperidine H |

| ~2.0 - 2.2 | m | 2H | Piperidine H |

| 1.40 - 1.80 | m | 4H | Piperidine H |

| 1.45 | s | 9H | -C(CH₃ )₃ |

Predicted ¹³C NMR Spectroscopy

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are provided below.

| Chemical Shift (ppm) | Assignment |

| ~155.5 | C =O (Carbamate) |

| ~138.5 | Ar-C (Quaternary) |

| ~129.0 | Ar-C H |

| ~128.2 | Ar-C H |

| ~127.0 | Ar-C H |

| ~79.5 | -C (CH₃)₃ |

| ~63.0 | Ph-C H₂-N |

| ~57.0 | Piperidine C |

| ~54.0 | Piperidine C |

| ~48.0 | C H-NHBoc |

| ~31.0 | Piperidine C |

| ~28.4 | -C(C H₃)₃ |

| ~22.0 | Piperidine C |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Reductive Amination

The synthesis of this compound can be achieved via reductive amination of (S)-tert-butyl piperidin-3-ylcarbamate with benzaldehyde.

Materials:

-

(S)-tert-Butyl piperidin-3-ylcarbamate (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (S)-tert-butyl piperidin-3-ylcarbamate in dichloromethane, add benzaldehyde.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride in portions over 15 minutes.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure product.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectrometry is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and introduced into the ion source.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A thin film of the sample is applied directly to the ATR crystal.

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic and analytical workflow for the target compound.

Caption: Key reagents in the synthesis of the target compound.

References

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate CAS number and structure

Introduction: (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a chiral organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring, a benzyl group, and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators. This document provides a detailed technical guide on its chemical properties, structure, and synthesis.

Chemical Properties and Structure

This compound is characterized by the following identifiers and properties.

| Property | Value | Source |

| CAS Number | 216854-24-9 | [1][2] |

| Molecular Formula | C17H26N2O2 | [1][3] |

| Molecular Weight | 290.40 g/mol | [2] |

| IUPAC Name | tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCN(CC2=CC=CC=C2)C1 | [1] |

| InChI Key | IJLXSEZUQISPRL-HNNXBMFYSA-N | [1] |

The structure of this compound is based on a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The "(S)" designation indicates the stereochemistry at the 3rd position of the piperidine ring. A benzyl group is attached to the nitrogen atom of the piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group is attached to the amino group at the 3rd position. The racemic form of this compound has the CAS number 478828-62-5.[3][4] The (R)-enantiomer is identified by the CAS number 454713-13-4.[5]

Synthesis and Experimental Protocols

The synthesis of chiral 3-aminopiperidine derivatives is a critical process in pharmaceutical development. Several synthetic strategies have been developed to produce these compounds with high enantiomeric purity.

General Synthetic Approaches

Common methods for the synthesis of chiral 3-aminopiperidines include:

-

Multi-step synthesis from natural amino acids: A convenient route for the synthesis of 3-(N-Boc amino) piperidine derivatives starts from L-glutamic acid. This process involves a series of linear steps including esterification, Boc-protection, reduction of the diester, tosylation of the resulting diol, and finally cyclization to form the substituted piperidine.

-

Enzymatic Cascades: Biocatalytic methods using enzymes like transaminases or a combination of galactose oxidase (GOase) and imine reductase (IRED) have been employed for the stereoselective synthesis of protected 3-aminopiperidines.[6][7] These enzymatic approaches are advantageous as they can be performed in one-pot, streamlined cascades, which can prevent the racemization of key intermediates and lead to products with high enantiopurity.[6]

-

Chemical Synthesis from Piperidone Derivatives: Another common approach involves the asymmetric reduction of N-protected 3-piperidones.

Exemplary Synthetic Workflow

A plausible synthetic route to obtain this compound can be conceptualized starting from (S)-tert-Butyl piperidin-3-ylcarbamate (CAS: 216854-23-8).[8] The final step would involve the N-benzylation of this intermediate.

Step 1: Synthesis of (S)-tert-Butyl piperidin-3-ylcarbamate

This chiral intermediate can be synthesized through various methods, including the resolution of a racemic mixture or through an asymmetric synthesis. One approach involves the Hofmann rearrangement of a suitable precursor. Another method is the asymmetric hydrogenation of a corresponding pyridine derivative followed by protection of the amino group.

Step 2: N-Benzylation

The final step is the alkylation of the piperidine nitrogen with a benzylating agent.

-

Materials: (S)-tert-Butyl piperidin-3-ylcarbamate, benzyl bromide, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve (S)-tert-Butyl piperidin-3-ylcarbamate in the chosen solvent.

-

Add the base to the reaction mixture.

-

Add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield this compound.

-

Below is a diagram illustrating a generalized synthetic pathway for N-substituted 3-aminopiperidine derivatives.

References

- 1. Tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate - C17H26N2O2 | CSSB00010177941 [chem-space.com]

- 2. 216854-24-9|this compound|BLD Pharm [bldpharm.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 7. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 8. 216854-23-8|(S)-tert-Butyl piperidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: Discovery and Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. Its stereodefined piperidine core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on a well-documented synthetic route from L-glutamic acid. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in its preparation and application.

Introduction

Chiral piperidine derivatives are of significant interest in the pharmaceutical industry due to their prevalence in numerous therapeutic agents. The specific stereochemistry of these molecules is often crucial for their pharmacological activity and safety profile. This compound serves as a key intermediate, providing a versatile scaffold for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position and the benzyl group on the piperidine nitrogen allow for selective deprotection and further functionalization, making it an ideal starting material for library synthesis and lead optimization in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 216854-24-9 | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [2] |

| Molecular Weight | 290.4 g/mol | [3] |

| Appearance | Off-white solid | |

| Melting Point | 78–80°C |

Synthetic Routes

The synthesis of this compound can be achieved through various synthetic strategies. A common and well-documented approach involves the construction of the chiral piperidine ring from a readily available chiral precursor, such as an amino acid.

Synthesis from L-Glutamic Acid

A facile and efficient synthesis of this compound starting from the natural amino acid L-glutamic acid has been reported. This multi-step route involves the formation of a diol, followed by tosylation and subsequent cyclization with benzylamine.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow from L-glutamic acid.

The detailed signaling pathway for this synthesis is illustrated below:

Caption: Reaction scheme for the synthesis.

Experimental Protocols

The following experimental protocols are based on the synthesis of this compound from L-glutamic acid.

Synthesis of Diethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate

-

Esterification: To a stirred solution of L-glutamic acid in ethanol, thionyl chloride is added dropwise at 0°C. The reaction mixture is then refluxed. After completion, the solvent is removed under reduced pressure to yield the diethyl ester.

-

Boc-Protection: The crude diester is dissolved in dichloromethane. Triethylamine and di-tert-butyl dicarbonate ((Boc)₂O) are added, and the mixture is stirred at room temperature. After the reaction is complete, the mixture is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Synthesis of tert-Butyl ((S)-1,5-dihydroxy-1-oxopentan-2-yl)carbamate (Diol)

To a solution of the Boc-protected diester in a mixture of tetrahydrofuran and ethanol, lithium chloride is added, followed by the portion-wise addition of sodium borohydride at 0°C. The reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to afford the diol.

Synthesis of (S)-2-((tert-butoxycarbonyl)amino)pentane-1,5-diyl bis(4-methylbenzenesulfonate) (Ditosylate)

The diol is dissolved in dichloromethane, and pyridine is added. The solution is cooled to 0°C, and p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction mixture is stirred at room temperature. After completion, the reaction is quenched with aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to yield the crude ditosylate, which is used in the next step without further purification.

Synthesis of this compound

To the crude ditosylate, benzylamine is added, and the reaction mixture is stirred for 12 hours. After completion, the product is obtained as an off-white solid.

Characterization Data

The following table summarizes the characterization data for the final product.

| Data Type | Details |

| ¹H NMR (CDCl₃) | δ 7.35 – 7.20 (m, 5H), 4.90 (br s, 1H), 3.80 (br s, 1H), 3.45 (s, 2H), 2.85 – 2.65 (m, 2H), 2.20 – 1.95 (m, 2H), 1.80 – 1.50 (m, 4H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 155.5, 138.5, 129.2, 128.2, 127.0, 79.5, 63.5, 59.0, 53.5, 46.5, 30.0, 28.5, 22.5 |

| HRMS (ESI) | m/z Calcd for C₁₇H₂₇N₂O₂ [M+H]⁺: 291.2073. Found: 291.2068 |

Conclusion

This compound is a key chiral intermediate with significant applications in the synthesis of pharmaceutical compounds. The synthetic route starting from L-glutamic acid offers a reliable and scalable method for its preparation. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the efficient synthesis and utilization of this important building block.

References

The (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate Scaffold: A Gateway to CNS-Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a chiral synthetic intermediate featuring the 1-benzylpiperidine core, a well-established "privileged scaffold" in medicinal chemistry. While this specific Boc-protected compound is not biologically active itself, its deprotection yields (S)-1-benzyl-3-aminopiperidine, a versatile precursor for a wide range of pharmacologically active agents. This guide explores the mechanism of action, structure-activity relationships (SAR), and therapeutic potential of derivatives synthesized from this key intermediate. The primary biological targets for this class of compounds include sigma (σ) receptors and acetylcholinesterase (AChE), both implicated in numerous central nervous system (CNS) disorders. This document provides a comprehensive overview of quantitative binding data, detailed experimental protocols for target validation, and visual diagrams of relevant signaling pathways and synthetic workflows.

Introduction: From Synthetic Intermediate to Bioactive Ligand

This compound is primarily recognized as a chiral building block in organic synthesis.[1][2] Its structure contains two key features: the 1-benzylpiperidine moiety and a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position. The 1-benzylpiperidine structure is a recurring motif in compounds targeting the CNS.[3][4] The Boc group is designed to be removed under acidic conditions, revealing a reactive amine that serves as a synthetic handle for constructing more complex molecules.

The deprotected core, 1-benzyl-3-aminopiperidine, provides a framework for developing ligands with high affinity for several critical neurological targets. By modifying the amine and the aromatic rings of the benzyl group, chemists can fine-tune the selectivity and potency of the resulting compounds. Research has primarily focused on two major target families:

-

Sigma (σ) Receptors (σ₁ and σ₂): These enigmatic receptors are involved in cellular stress responses, ion channel modulation, and neuronal signaling. Ligands targeting sigma receptors are investigated for their potential in treating neurodegenerative diseases, psychiatric disorders, and pain.[5]

-

Acetylcholinesterase (AChE): As the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, AChE is a major therapeutic target for Alzheimer's disease and other cognitive disorders. Inhibition of AChE increases acetylcholine levels in the brain, which can alleviate cognitive symptoms.[6][7]

This guide will focus on the pharmacological profiles of derivatives that can be synthesized from the this compound scaffold.

Synthetic Pathway and Derivatization

The utility of this compound lies in its straightforward conversion to a versatile amine precursor. The general workflow involves deprotection followed by functionalization.

References

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Pathways to (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a chiral building block of significant interest in pharmaceutical development. The synthesis of this molecule necessitates the stereoselective formation of the chiral center at the C3 position of the piperidine ring. This guide details various starting materials and methodologies, presenting quantitative data in structured tables, outlining experimental protocols, and illustrating the synthetic workflows using Graphviz diagrams.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several key starting materials, each with distinct advantages and challenges. The primary strategies involve:

-

Asymmetric synthesis from prochiral ketones: Utilizing enzymatic or chiral auxiliary-based methods to introduce the desired stereochemistry.

-

Chiral pool synthesis: Employing naturally occurring chiral molecules, such as amino acids, as the foundation.

-

Resolution of racemates: Separating the desired enantiomer from a racemic mixture.

The most prominent starting materials identified in the literature include N-Boc-3-piperidone, L-glutamic acid, and racemic 3-aminopiperidine.

Route 1: Asymmetric Synthesis from N-Boc-3-piperidone

A common and efficient approach begins with the prochiral ketone, N-Boc-3-piperidone. The critical step is the stereoselective introduction of the amine group at the C3 position.

Enzymatic Reductive Amination

Biocatalysis offers a highly selective method for the synthesis of chiral amines. Transaminases can be employed to convert N-Boc-3-piperidone directly into (S)-3-amino-1-N-Boc-piperidine.

Experimental Protocol: Enzymatic Transamination

-

Reaction Setup: In a suitable vessel, a buffer solution (e.g., triethanolamine buffer, 100 mM, pH 7.5) is prepared. To this, isopropylamine (as the amine donor), a transaminase enzyme, and pyridoxal 5'-phosphate (PLP) as a cofactor are added.[1]

-

Substrate Addition: The mixture is stirred, and a solution of N-Boc-3-piperidone in a co-solvent like DMSO is added.[1]

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 35-50 °C) with stirring for a specified duration (e.g., 24-50 hours).[1]

-

Work-up and Isolation: Upon completion, the enzyme is removed by filtration. The pH of the filtrate is adjusted to acidic (e.g., pH 2 with HCl) and extracted with an organic solvent (e.g., CH2Cl2) to remove unreacted starting material. The aqueous layer is then basified (e.g., pH 13 with KOH) and extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to yield (S)-3-amino-1-N-Boc-piperidine.[1]

Chiral Auxiliary-Mediated Synthesis

An alternative method involves the condensation of N-Boc-3-piperidone with a chiral auxiliary, such as (S)- or (R)-tert-butanesulfinamide, followed by diastereoselective reduction.

Experimental Protocol: Chiral Auxiliary Method

-

Condensation: N-Boc-3-piperidone and an enantiomerically pure tert-butanesulfinamide (e.g., (S)- or (R)-tert-butanesulfinamide) are dissolved in a suitable solvent (e.g., THF, CH2Cl2). A dehydrating agent (e.g., 4A or 5A molecular sieves) and a catalytic amount of a weak base (e.g., pyrrolidine) are added. The mixture is heated to facilitate the condensation reaction.[2]

-

Diastereoselective Reduction: After the formation of the intermediate, the reaction mixture is cooled to a low temperature (e.g., -20 °C). A reducing agent (e.g., sodium borohydride) is then added to reduce the imine, yielding the diastereomerically enriched intermediate.[2]

-

Purification and Deprotection: The resulting intermediate can be purified by recrystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure 3-aminopiperidine derivative.

Final Step: N-Benzylation

To obtain the target molecule, (S)-3-amino-1-N-Boc-piperidine (or its deprotected form followed by reprotection) undergoes N-benzylation.

Experimental Protocol: N-Benzylation

-

Reaction: (S)-tert-Butyl piperidin-3-ylcarbamate is dissolved in a suitable solvent (e.g., methanol).

-

Reductive Amination: Benzaldehyde and a reducing agent such as sodium borohydride are added to the solution.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound.

Quantitative Data for Route 1

| Starting Material | Method | Product | Yield | Enantiomeric Excess |

| N-Boc-3-piperidone | Enzymatic Transamination | (S)-3-amino-1-N-Boc-piperidine | - | >99% |

| N-Boc-3-piperidone | Chiral Auxiliary | (S)-3-aminopiperidine dihydrochloride | - | High |

Note: Specific yield data for the enzymatic step can vary depending on the enzyme and conditions used.

Synthetic Workflow for Route 1

Caption: Asymmetric synthesis from N-Boc-3-piperidone.

Route 2: Chiral Pool Synthesis from L-Glutamic Acid

L-glutamic acid, a readily available and inexpensive chiral starting material, can be converted to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step sequence.[3]

Experimental Protocol: Synthesis from L-Glutamic Acid

-

Esterification: L-glutamic acid is first converted to its corresponding dimethyl ester using thionyl chloride in methanol.[3]

-

N-Boc Protection: The amino group of the dimethyl ester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) and a base like triethylamine.[3]

-

Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride in methanol.[3]

-

Tosylation: The diol is then converted to a ditosylate by reaction with tosyl chloride.

-

Cyclization: The ditosylate undergoes cyclization with a suitable amine to form the piperidine ring. This is followed by N-benzylation to yield the final product.

Quantitative Data for Route 2

| Starting Material | Key Steps | Final Product | Overall Yield |

| L-Glutamic Acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | 3-(N-Boc amino) piperidine derivatives | 44% to 55% |

Synthetic Workflow for Route 2

References

An In-depth Technical Guide on (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

This technical guide provides essential physicochemical data for (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C17H26N2O2[1][2][3][4] |

| Molecular Weight | 290.40 g/mol [2][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are beyond the scope of this document. For specific experimental procedures, please refer to relevant synthetic chemistry literature and patents.

Visualizations

The following diagram illustrates the relationship between the compound and its core molecular identifiers.

Caption: Core molecular data for the specified compound.

References

- 1. GSRS [precision.fda.gov]

- 2. 216854-24-9|this compound|BLD Pharm [bldpharm.com]

- 3. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate - C17H26N2O2 | CSSB00010177941 [chem-space.com]

- 5. tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | CAS 454713-13-4 | Sun-shinechem [sun-shinechem.com]

An In-depth Technical Guide on the Solubility of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data, this document presents a standardized experimental protocol for determining its solubility in various organic solvents. It also includes an illustrative data set to guide researchers in their analytical endeavors and a visual representation of the experimental workflow. This guide is intended to serve as a foundational resource for scientists and professionals involved in drug development and chemical research, enabling them to establish robust and reproducible solubility profiles for this compound.

Introduction

This compound is a chiral synthetic building block of significant interest in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active molecules. The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and overall process development in the pharmaceutical industry.[1][2][3] Understanding the solubility behavior is paramount for optimizing reaction conditions, developing crystallization methods, and formulating drug products.

This guide outlines a standardized methodology for the quantitative determination of the solubility of this compound and presents the data in a clear, tabular format for comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][2] |

| Molecular Weight | 290.4 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | |

| CAS Number | 216854-24-9 | [3] |

| Appearance | White to off-white solid (typical) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Illustrative Solubility Data

The following table presents a representative set of solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C).

Disclaimer: The following data are illustrative and intended to serve as a template for presenting experimental findings. Actual solubility values must be determined empirically.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Classification |

| Dichloromethane | 9.1 | > 200 | Very Soluble |

| Tetrahydrofuran | 7.6 | > 150 | Very Soluble |

| Ethyl Acetate | 6.0 | ~ 80 | Soluble |

| Acetone | 21.0 | ~ 50 | Soluble |

| Isopropanol | 19.9 | ~ 20 | Sparingly Soluble |

| Acetonitrile | 37.5 | ~ 15 | Sparingly Soluble |

| Toluene | 2.4 | ~ 10 | Slightly Soluble |

| Heptane | 1.9 | < 1 | Insoluble |

| Water | 80.1 | < 0.1 | Insoluble |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/L using the following formula:

S (g/L) = (Concentration from HPLC (g/L)) × (Dilution Factor)

-

4.3. Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Logical Relationships in Solubility Analysis

The solubility of a compound is governed by a complex interplay of factors related to the solute and the solvent. The following diagram illustrates these relationships.

References

An In-depth Technical Guide on (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring, a benzyl group, and a Boc-protected amine, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common feature in many pharmaceuticals, and the specific stereochemistry at the C3 position is often crucial for therapeutic efficacy. This technical guide provides a comprehensive review of the synthesis, characterization, and potential applications of this compound based on available scientific literature.

Physicochemical Properties

This compound is an off-white solid with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.4 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |

| Molecular Weight | 290.4 g/mol | [1] |

| Appearance | Off-white solid | |

| Melting Point | 78–80°C | |

| IUPAC Name | tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | |

| CAS Number | 216854-24-9 |

Synthesis and Experimental Protocols

A multi-step synthesis of this compound starting from L-glutamic acid has been reported. This synthetic route involves the formation of a diol, followed by tosylation and subsequent cyclization with benzylamine.

Synthetic Scheme

Caption: Synthetic pathway from L-Glutamic acid.

Detailed Experimental Protocol

The synthesis of this compound (14) is achieved from the crude ditosylate intermediate (8a) and benzylamine.

Materials:

-

Crude di-tosylate (8a)

-

Benzylamine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine solution

-

Anhydrous sodium sulphate (Na₂SO₄)

-

Silica gel (60-120 mesh)

-

Ethyl acetate

-

Hexane

Procedure:

-

To the crude di-tosylate 8a (0.53 g, 1.0 mmol), add benzylamine (1.6 mL, 15 mmol).

-

Stir the reaction mixture for 12 hours.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (5 mL).

-

Extract the product with CH₂Cl₂ (3 x 10 mL).

-

Wash the combined organic layers with brine solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel (eluent: Ethyl acetate/Hexane, 2:8) to yield the pure compound 14.

Yield: 197 mg (68%) as an off-white solid.

Characterization Data

The structure of the synthesized this compound was confirmed by various spectroscopic methods.

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.29 – 7.15 (m, 5H), 4.85 (br s, 1H), 3.65 (br s, 1H), 3.38 (s, 2H), 2.53 – 2.11 (m, 4H), 1.70 – 1.40 (m, 4H), 1.36 (s, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1 |

| HRMS (ESI) | m/z Calcd for C₁₇H₂₇N₂O₂: [M+H]⁺ 291.2073. Found 291.2068 |

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively reported in the public domain, the N-benzylpiperidine scaffold is a well-established pharmacophore in various therapeutic areas. Derivatives of this class have shown a range of biological activities, suggesting potential applications for the title compound as a key intermediate.

Potential Therapeutic Areas

-

Antifungal Agents: 4-Aminopiperidines with N-benzyl substituents have been investigated as novel antifungal agents that target ergosterol biosynthesis.[2]

-

Alzheimer's Disease: N-Benzylpiperidine derivatives have been designed as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease therapy.[3]

-

DPP-4 Inhibitors: Chiral benzyl piperidin-3-ylcarbamate derivatives are crucial intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4]

Illustrative Signaling Pathway: DPP-4 Inhibition

The following diagram illustrates the general signaling pathway affected by DPP-4 inhibitors, for which this compound could serve as a precursor.

Caption: General signaling pathway of DPP-4 inhibition.

Conclusion

This compound is a synthetically accessible and valuable chiral building block. The detailed experimental protocol and comprehensive characterization data provided in this guide offer a solid foundation for its use in research and development. While direct biological data on this specific compound is limited, its structural relationship to known bioactive molecules highlights its potential as a key intermediate in the discovery of new therapeutics, particularly in the areas of metabolic disorders, neurodegenerative diseases, and infectious diseases. Further investigation into the biological activities of derivatives synthesized from this compound is warranted.

References

- 1. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Chiral Synthesis and Applications of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A Guide for Researchers

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a valuable chiral building block in the synthesis of various pharmaceutical compounds, particularly as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. Its stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this important chiral intermediate, tailored for researchers, scientists, and professionals in drug development.

Application Notes

The primary application of this compound lies in its role as a precursor to enantiomerically pure (S)-3-aminopiperidine derivatives. These derivatives are essential components of several DPP-4 inhibitors, including Alogliptin. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for maintaining glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a significant class of oral anti-diabetic drugs.

The synthesis of these inhibitors often involves the coupling of the chiral (S)-3-aminopiperidine moiety, derived from this compound, with a substituted pyrimidinedione or a similar heterocyclic core. The benzyl and Boc protecting groups on the piperidine nitrogen and the 3-amino group, respectively, allow for controlled and regioselective reactions during the synthesis of the final drug molecule.

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of drugs synthesized from this compound is achieved through the inhibition of the DPP-4 enzyme, which plays a critical role in glucose metabolism. The signaling pathway is as follows:

Caption: Signaling pathway of DPP-4 inhibition in glucose metabolism.

Experimental Protocols

I. Chiral Synthesis of this compound from L-Glutamic Acid

This multi-step synthesis provides an enantiomerically pure product starting from a readily available chiral precursor.

Experimental Workflow:

Caption: Workflow for the chiral synthesis of the target compound.

Step 1: Dimethyl (S)-2-aminopentanedioate

-

To a stirred solution of L-glutamic acid in methanol, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the diester.

Step 2: Dimethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate

-

To a solution of the diester in dichloromethane (DCM) at 0 °C, add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench with water, extract with DCM, and purify to yield the N-Boc protected diester.

Step 3: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

-

To a solution of the N-Boc protected diester in methanol, add sodium borohydride in portions at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction, concentrate, and purify to obtain the diol.

Step 4: (S)-tert-Butyl (1,5-bis(tosyloxy)pentan-2-yl)carbamate

-

To a solution of the diol in DCM, add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP at 0 °C.

-

Stir the reaction at room temperature for 1 hour.

-

Quench with aqueous sodium bicarbonate and extract with DCM to obtain the crude ditosylate.

Step 5: this compound

-

Treat the crude ditosylate with benzylamine.

-

The cyclization reaction yields this compound.

-

Purify the product by column chromatography.

Quantitative Data for Synthesis from L-Glutamic Acid:

| Step | Product | Yield |

|---|---|---|

| 2 | Dimethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate | 92% |

| 3 | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | 76% |

| 5 | this compound | 68% (from ditosylate) |

II. Application in the Synthesis of Alogliptin

This compound is a key intermediate in the synthesis of the DPP-4 inhibitor, Alogliptin. The synthesis involves the deprotection of the Boc and benzyl groups followed by coupling with a pyrimidinedione derivative.

Step 1: Deprotection to form (R)-3-aminopiperidine

-

The Boc and benzyl protecting groups are typically removed in subsequent steps. For instance, the benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂).[1] The Boc group is readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). The (R)-enantiomer is used for Alogliptin synthesis.

Step 2: Coupling with 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

The deprotected (R)-3-aminopiperidine is coupled with the pyrimidinedione intermediate.

-

Protocol: A mixture of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride is heated in a solvent system like isopropanol and water in the presence of a base such as potassium carbonate.[2]

-

The reaction mixture is stirred at an elevated temperature (e.g., 58-68 °C) until the reaction is complete.[2]

-

After cooling, the product, Alogliptin, is isolated.

Quantitative Data for Alogliptin Synthesis:

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | Alogliptin | ~20-25% (overall yield of a three-stage process) | [3] |

| 6-Chlorouracil derivative and (R)-3-aminopiperidine | Alogliptin | 54% (for the N-benzyluracil derivative formation) |[3] |

Logical Relationship for Alogliptin Synthesis:

Caption: Logical flow for the synthesis of Alogliptin.

Conclusion

This compound is a cornerstone chiral intermediate for the synthesis of a significant class of anti-diabetic drugs. The protocols outlined provide a framework for its synthesis and subsequent utilization in drug development. The precise control of stereochemistry is paramount, and the methods described herein offer reliable pathways to obtain the desired enantiomerically pure compounds. Researchers and scientists can adapt these methodologies to further explore the synthesis of novel DPP-4 inhibitors and other biologically active molecules.

References

Application of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate in Medicinal Chemistry: A Focus on DPP-4 Inhibitors

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The stereochemistry at the 3-position of the piperidine ring is crucial for the biological activity of the final drug substance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of DPP-4 inhibitors, with a focus on Alogliptin and Linagliptin.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor to the key intermediate, (S)-3-(Boc-amino)piperidine. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be selectively removed to allow for further functionalization. The tert-butoxycarbonyl (Boc) group protects the 3-amino group and is typically removed in the final stages of the synthesis.

This chiral amine is a critical pharmacophore for a number of DPP-4 inhibitors. The piperidine scaffold provides a rigid framework that orients the crucial amino group for optimal interaction with the active site of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a key role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

Quantitative Data

The following table summarizes the in vitro potency and clinical efficacy of two prominent DPP-4 inhibitors, Alogliptin and Linagliptin, whose syntheses can involve intermediates derived from this compound.

| Drug | Target | IC50 (nM) | HbA1c Reduction (%) |

| Alogliptin | DPP-4 | <10 | 0.5 - 0.8 |

| Linagliptin | DPP-4 | 1 | 0.5 - 0.8 |

Note: IC50 values and HbA1c reduction can vary depending on the specific study and patient population.

Experimental Protocols

Protocol 1: Debenzylation of this compound via Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-benzyl group to yield (S)-tert-butyl piperidin-3-ylcarbamate.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate

-

Methanol

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the stirred solution.

-

To this suspension, add ammonium formate (3-5 equivalents) in a single portion under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

The crude (S)-tert-butyl piperidin-3-ylcarbamate can be purified by column chromatography if necessary.

Protocol 2: Synthesis of a DPP-4 Inhibitor Core via Coupling of (S)-tert-butyl piperidin-3-ylcarbamate with a Pyrimidinedione Precursor (Alogliptin Analogue)

This protocol outlines the coupling of the debenzylated intermediate with a suitable heterocyclic core.

Materials:

-

(S)-tert-butyl piperidin-3-ylcarbamate

-

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

To a stirred solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1 equivalent) in DMF, add (S)-tert-butyl piperidin-3-ylcarbamate (1.1 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 75-80 °C and stir for 6-7 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected Alogliptin.

-

The final deprotection of the Boc group can be achieved by treatment with an acid such as hydrochloric acid or trifluoroacetic acid to yield the final product.[1]

Visualizations

References

Experimental protocol for N-debenzylation of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

Abstract

This application note provides a detailed experimental protocol for the N-debenzylation of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate to yield (S)-tert-Butyl (piperidin-3-yl)carbamate. The primary method described is catalytic transfer hydrogenation, a widely used, efficient, and mild procedure for the removal of N-benzyl protecting groups. This method utilizes a palladium on carbon (Pd/C) catalyst with a hydrogen donor, such as ammonium formate. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

The N-benzyl group is a common protecting group for secondary amines due to its stability under various reaction conditions. However, its removal is a crucial step in many synthetic routes. Catalytic transfer hydrogenation offers a safe and practical alternative to methods requiring high-pressure hydrogen gas. In this procedure, a hydrogen donor, such as ammonium formate, transfers hydrogen in situ to the catalyst, which then facilitates the hydrogenolysis of the N-benzyl group. This method is generally characterized by mild reaction conditions, rapid reaction times, and high yields.

Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation

This protocol outlines the N-debenzylation of this compound using 10% Palladium on Carbon (Pd/C) and ammonium formate in methanol.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Anhydrous ammonium formate (HCOONH₄)

-

Anhydrous Methanol (MeOH)

-

Celite®

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous methanol to dissolve the starting material. To this solution, add 10% Pd/C (typically 10-20% by weight of the starting material).

-

Addition of Hydrogen Donor: Under an inert atmosphere (e.g., nitrogen), add anhydrous ammonium formate (4-5 eq) to the stirred suspension.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol or chloroform.[1][2]

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure (S)-tert-Butyl (piperidin-3-yl)carbamate.

Data Presentation

| Parameter | Condition | Observation/Value | Reference |

| Catalyst | Palladium on Carbon | 10% Pd/C | [1][2] |

| Hydrogen Donor | Ammonium Formate | 4-5 equivalents | |

| Solvent | Methanol | Anhydrous | [1][2] |

| Temperature | Reflux | Varies with solvent | [1][2] |

| Reaction Time | Variable | Monitored by TLC | [1][2] |

| Work-up | Filtration | Through Celite® | [1][2] |

| Purification | Chromatography | Silica gel |

Experimental Workflow

Caption: Experimental workflow for the N-debenzylation reaction.

Reaction Pathway

Caption: N-debenzylation of the protected piperidine derivative.

Discussion

The catalytic transfer hydrogenation with ammonium formate is a robust method for N-debenzylation. The reaction is generally clean and proceeds with high yield. It is important to use anhydrous solvents and reagents to ensure optimal catalyst activity. The progress of the reaction should be carefully monitored by TLC, as prolonged reaction times can sometimes lead to side products. In cases where the substrate is sensitive to acidic conditions that might arise from the decomposition of ammonium formate, the addition of a mild base may be considered. Conversely, for some substrates, particularly those with multiple nitrogen atoms, the addition of a small amount of acetic acid can facilitate the reaction.[3][4] The final product is typically purified by column chromatography to remove any non-polar impurities and residual starting material.

Safety Precautions

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow the catalyst to dry completely in the air.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a versatile chiral building block crucial for the synthesis of a variety of pharmaceutical compounds. Its stereochemically defined piperidine core, orthogonally protected at the 1 and 3 positions with benzyl (Bn) and tert-butoxycarbonyl (Boc) groups respectively, allows for sequential and regioselective chemical modifications. This makes it an invaluable intermediate in the development of complex molecules, particularly in the fields of enzyme inhibition and antibacterial agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₆N₂O₂[1][2] |

| Molecular Weight | 290.40 g/mol [1][2] |

| CAS Number | 216854-24-9 |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

| Storage | Sealed in dry, 2-8°C |

Applications

The primary application of this compound lies in its conversion to (S)-tert-butyl (piperidin-3-yl)carbamate, a key intermediate for several classes of therapeutic agents:

-

DPP-4 Inhibitors: The (S)-3-aminopiperidine moiety is a common structural feature in "gliptin" drugs, such as Linagliptin and Alogliptin, which are used for the treatment of type 2 diabetes.[3][4]

-

Tie-2 Kinase Inhibitors: This building block is pivotal in the development of orally available inhibitors of Tie-2 kinase, which are investigated for their role in angiogenesis and have potential applications in oncology and inflammatory diseases.

-

Aminopiperidinyl Quinolones: It serves as a precursor for chiral aminopiperidinyl quinolones, a class of antibiotics effective against resistant bacterial pathogens.

Experimental Protocols

A critical step in utilizing this compound is the selective removal of the N-benzyl protecting group to liberate the piperidine nitrogen for subsequent reactions. This is typically achieved through catalytic hydrogenation.

Protocol 1: Debenzylation of this compound

This protocol describes the synthesis of the key intermediate, (S)-tert-butyl (piperidin-3-yl)carbamate, via catalytic transfer hydrogenation.